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Compound of Interest

Compound Name: (2-Benzimidazolylthio)-acetic acid

Cat. No.: B172500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

data for (2-Benzimidazolylthio)-acetic acid, a molecule of interest in medicinal chemistry and

materials science. This document is intended to serve as a detailed resource, presenting

available data in a structured format and outlining the experimental protocols for its synthesis

and characterization.

Spectroscopic Data
While specific experimental spectra for (2-Benzimidazolylthio)-acetic acid are not readily

available in the cited literature, the following tables summarize predicted data and

characteristic spectroscopic features based on analogous compounds. These values provide a

foundational understanding for the structural elucidation of this molecule.

Mass Spectrometry
The predicted mass spectrometry data for (2-Benzimidazolylthio)-acetic acid (Molecular

Formula: C₉H₈N₂O₂S) is presented below. The data, sourced from computational predictions,

outlines the expected mass-to-charge ratios (m/z) for various adducts.
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Adduct Predicted m/z

[M+H]⁺ 209.03793

[M+Na]⁺ 231.01987

[M-H]⁻ 207.02337

[M+NH₄]⁺ 226.06447

[M+K]⁺ 246.99381

[M]⁺ 208.03010

[M]⁻ 208.03120

¹H NMR Spectroscopy (Predicted)
The following table outlines the predicted proton NMR chemical shifts (δ) for (2-
Benzimidazolylthio)-acetic acid. These predictions are based on the analysis of structurally

similar benzimidazole derivatives. The multiplicity of the signals (singlet, multiplet) is also

indicated.

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic CH (4H) 7.2 - 7.6 Multiplet

S-CH₂ (2H) ~ 4.0 Singlet

COOH (1H) 10.0 - 13.0 Singlet

NH (1H) ~ 12.5 Singlet

¹³C NMR Spectroscopy (Predicted)
The predicted carbon-13 NMR chemical shifts for (2-Benzimidazolylthio)-acetic acid are

presented below. These values are based on computational models and data from analogous

structures.
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Carbon Atom Predicted Chemical Shift (ppm)

C=O (Carboxylic Acid) ~ 170

C=N (Benzimidazole) ~ 152

Aromatic C-H 110 - 125

Aromatic C (quaternary) 130 - 145

S-CH₂ ~ 35

Infrared (IR) Spectroscopy (Characteristic Absorptions)
The table below lists the characteristic infrared absorption frequencies for the key functional

groups present in (2-Benzimidazolylthio)-acetic acid.

Functional Group Characteristic Absorption (cm⁻¹)

O-H (Carboxylic Acid) 2500 - 3300 (broad)

N-H (Benzimidazole) 3100 - 3500 (broad)

C-H (Aromatic) 3000 - 3100

C=O (Carboxylic Acid) 1680 - 1710

C=N, C=C (Aromatic) 1450 - 1620

C-S 600 - 800

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and

spectroscopic characterization of (2-Benzimidazolylthio)-acetic acid.

Synthesis of (2-Benzimidazolylthio)-acetic acid
This protocol is based on the reaction of 2-mercaptobenzimidazole with chloroacetic acid in the

presence of a base.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b172500?utm_src=pdf-body
https://www.benchchem.com/product/b172500?utm_src=pdf-body
https://www.benchchem.com/product/b172500?utm_src=pdf-body
http://www.orientjchem.org/vol33no5/synthesis-of-some-new-nucleosides-derived-from-2-mercapto-benzimidazole-with-expected-biological-activity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant Preparation: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.50 g,

0.01 mol) and potassium hydroxide (0.56 g, 0.01 mol) in absolute ethanol (100 ml).

Reaction Initiation: Heat the mixture with stirring under reflux.

Addition of Chloroacetic Acid: To the refluxing solution, add 2-chloroacetic acid (0.95 g, 0.01

mol) dropwise.

Reaction Progression: Continue heating and stirring the reaction mixture at 60°C for 4 hours.

Work-up: Cool the mixture to room temperature. Add water to precipitate the product.

Isolation and Purification: Filter the resulting white precipitate, wash with water, and dry in an

oven at 50°C for 30 minutes. The crude product can be recrystallized from an appropriate

solvent such as ethanol/water to yield the pure (2-Benzimidazolylthio)-acetic acid.

NMR Spectroscopy
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3] Ensure the sample is fully dissolved. If

there are any solid particles, filter the solution through a glass wool plug into a clean NMR

tube.[2]

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

¹³C NMR Acquisition:

Use a higher concentration of the sample (20-100 mg) if possible, due to the lower natural

abundance and sensitivity of the ¹³C nucleus.[3]
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Acquire the spectrum using a standard proton-decoupled pulse sequence.

Set an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to

achieve a good signal-to-noise ratio.[4]

Data Processing:

Apply Fourier transformation to the free induction decay (FID).

Phase the spectrum and perform baseline correction.[4]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).[4]

Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR-FTIR:

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.[5]

Record the spectrum.

KBr Pellet Method:

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr

powder in an agate mortar.[5]

Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
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Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a solvent

compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[6] A small

amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[6]

Instrument Setup:

Infuse the sample solution into the ESI source at a constant flow rate.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas flow rate, and temperature) to achieve a stable and strong signal.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range.

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

selecting the precursor ion and inducing fragmentation.

Visualizations
The following diagrams illustrate the synthesis and characterization workflow for (2-
Benzimidazolylthio)-acetic acid.
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Reactants

Reaction Conditions Work-up & Purification
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Caption: Synthetic workflow for (2-Benzimidazolylthio)-acetic acid.
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Spectroscopic Analysis

Data Output
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Caption: Analytical workflow for structural characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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